molecular formula C7H10F3NO4S B6145035 1-trifluoromethanesulfonylpiperidine-4-carboxylic acid CAS No. 1094700-68-1

1-trifluoromethanesulfonylpiperidine-4-carboxylic acid

Cat. No.: B6145035
CAS No.: 1094700-68-1
M. Wt: 261.2
InChI Key:
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Description

1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a trifluoromethanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-trifluoromethanesulfonylpiperidine-4-carboxylic acid typically involves the introduction of the trifluoromethanesulfonyl group into a piperidine derivative. One common method is the reaction of piperidine with trifluoromethanesulfonyl chloride under basic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions or by using carboxylated starting materials .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-trifluoromethanesulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-Trifluoromethanesulfonylpiperidine-4-carboxylic acid is unique due to the combination of the trifluoromethanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances the compound’s potential as a valuable research tool .

Properties

CAS No.

1094700-68-1

Molecular Formula

C7H10F3NO4S

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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